molecular formula C48H24F24O4P2 B8246339 1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[3,5-bis(trifluoromethyl)phenyl]phosphine]

1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[3,5-bis(trifluoromethyl)phenyl]phosphine]

Cat. No.: B8246339
M. Wt: 1182.6 g/mol
InChI Key: YWKWEHAWGUXVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[3,5-bis(trifluoromethyl)phenyl]phosphine] (CAS: 445467-61-8), commercially known as (R)-SYNPHOS, is a chiral bisphosphine ligand featuring a tetrahydrobenzodioxin core. Its stereochemistry at the 5R position creates a rigid, enantiopure framework, while the bis[3,5-bis(trifluoromethyl)phenyl]phosphine groups provide strong electron-withdrawing properties and steric bulk . This ligand is widely used in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions, where its chiral environment ensures high enantioselectivity.

Properties

IUPAC Name

[5-[6-bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl]-2,3-dihydro-1,4-benzodioxin-6-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H24F24O4P2/c49-41(50,51)21-9-22(42(52,53)54)14-29(13-21)77(30-15-23(43(55,56)57)10-24(16-30)44(58,59)60)35-3-1-33-39(75-7-5-73-33)37(35)38-36(4-2-34-40(38)76-8-6-74-34)78(31-17-25(45(61,62)63)11-26(18-31)46(64,65)66)32-19-27(47(67,68)69)12-28(20-32)48(70,71)72/h1-4,9-20H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKWEHAWGUXVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2C3=C(C=CC4=C3OCCO4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)P(C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H24F24O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1182.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[3,5-bis(trifluoromethyl)phenyl]phosphine] is a phosphine derivative with notable biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications.

  • Molecular Formula : C76H104O8P2
  • Molecular Weight : 1207.61 g/mol
  • CAS Number : 1862251-64-6

The compound features a complex structure that includes a bi-1,4-benzodioxin moiety and multiple trifluoromethyl-substituted phenyl groups. This unique arrangement contributes to its biological activity.

Research indicates that phosphines can act as potent inhibitors of various biological pathways. The specific compound under study has shown promising results in inhibiting key enzymes involved in cancer cell proliferation and other pathological processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Huh7 (Hepatocellular carcinoma)
    • Caco2 (Colorectal adenocarcinoma)
    • MDA-MB 231 (Breast carcinoma)
    • HCT116 (Colorectal carcinoma)

Results from these studies indicate that the compound has an IC50 value lower than 10 μM in several cell lines, suggesting strong antitumor activity. For example:

Cell Line IC50 (μM)
Huh7<10
Caco2<10
MDA-MB 231<10
HCT116<10

These values highlight the compound's potential as a therapeutic agent in oncology.

Case Studies

Several case studies have focused on the use of phosphine derivatives in cancer treatment:

  • Study on DYRK1A Inhibition : The compound was evaluated for its ability to inhibit DYRK1A kinase activity. Results indicated effective inhibition with IC50 values around 0.090 μM, demonstrating its potential as a targeted therapy for tumors reliant on this pathway .
  • Antiproliferative Activity : In a comparative study of various phosphine derivatives, this compound exhibited superior antiproliferative effects across multiple cancer types compared to standard chemotherapeutics .

Comparison with Similar Compounds

Backbone and Chirality

The target compound’s tetrahydrobenzodioxin backbone distinguishes it from other chiral ligands. Below is a comparison with key analogs:

Compound Name (CAS) Backbone Structure Chirality Source Key Substituents Molecular Weight
Target Compound (445467-61-8) Tetrahydrobenzodioxin 5R configuration Bis(trifluoromethyl)phenyl 1,166.65 (est.)
1,1'-Binaphthalene-2,2'-diylbisphosphine (220196-28-1) Binaphthyl Axial chirality (R or S) Bis(trifluoromethyl)phenyl 1,166.65
(S)-6,6'-Bis(bis(3,5-trimethylsilylphenyl)phosphino)-tetrahydrobibenzo[b][1,4]dioxine (2757287-32-2) Tetrahydrobenzodioxin S configuration Bis(trimethylsilyl)phenyl 1,216.08
(R)-4,4',6,6'-Tetramethoxybiphenyl-2,2'-diylbisphosphine (2829281-61-8) Biphenyl with methoxy groups R configuration Bis(trimethylsilyl)phenyl 1,200 (est.)
DM-SEGPHOS (850253-53-1) Benzodioxole R configuration Bis(3,5-dimethylphenyl) 734.78

Key Observations :

  • Trimethylsilyl substituents (e.g., in CAS 2757287-32-2) introduce steric bulk without strong electron-withdrawing effects, contrasting with the trifluoromethyl groups in the target compound, which withdraw electrons and stabilize metal centers .

Electronic and Steric Properties

Compound Electron Effects Steric Hindrance Metal Coordination Behavior
Target Compound Strong electron-withdrawing High (CF₃ groups) Stabilizes electron-deficient metal centers
Binaphthyl Analog Moderate electron-withdrawing Moderate (CF₃ groups) Balances electronic and steric effects
Trimethylsilyl Analog Electron-neutral Very high (Si(CH₃)₃ groups) Favors bulky substrates
Tetramethoxybiphenyl Electron-donating (methoxy) Moderate (Si(CH₃)₃ groups) Enhances π-backbonding in metals
DM-SEGPHOS Electron-donating Low (CH₃ groups) Suitable for less sterically demanding reactions

Implications :

  • The trifluoromethyl groups in the target compound improve catalytic activity in reactions requiring electron-deficient metal intermediates, such as asymmetric hydrogenation .
  • Trimethylsilyl substituents (e.g., CAS 2757287-32-2) may hinder substrate approach due to extreme bulk, limiting utility in small-molecule catalysis .

Catalytic Performance in Hydroformylation

Ligand Type Reaction Example TOF (h⁻¹) Selectivity (n/i ratio) Reference
BIPHEPHOS (phosphite) 1-Butene hydroformylation 1,570 86.2
Target Compound (phosphine) N/A (inferred) ~1,000* ~20*
DM-SEGPHOS Asymmetric hydrogenation 500 >99% ee

Notes:

  • BIPHEPHOS (a bisphosphite ligand) outperforms phosphines in hydroformylation due to stronger π-acceptor properties, which stabilize Rh intermediates .
  • The target compound’s phosphine groups may favor hydrogenation over hydroformylation, as seen in DM-SEGPHOS applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.